molecular formula C6H10ClNO2 B6274337 2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 132806-41-8

2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6274337
CAS No.: 132806-41-8
M. Wt: 163.6
InChI Key:
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Description

“2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9NO2.ClH . It is a solid substance and has a molecular weight of 163.6 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-azabicyclo[2.1.1]hexane and 3-azabicyclo[3.1.0]hexane derivatives, has been reported in the literature . The key steps often involve photochemical reactions or palladium-catalyzed cyclopropanation . These methods have the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been synthesized using photochemical reactions or palladium-catalyzed cyclopropanation .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 163.6 . The compound should be stored in a refrigerator .

Scientific Research Applications

Azelaic Acid: Pharmacological Properties and Therapeutic Efficacy

Azelaic acid, a naturally occurring saturated dicarboxylic acid, demonstrates significant therapeutic efficacy in treating acne and various hyperpigmentary skin disorders through its antiproliferative and cytotoxic effects on human malignant melanocytes. This compound's mechanism may involve inhibition of mitochondrial oxidoreductase activity and DNA synthesis, highlighting the potential of carboxylic acids in dermatological applications (Fitton & Goa, 1991).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are explored for fermentative production using engineered microbes. This research area focuses on understanding the inhibitory mechanisms of carboxylic acids on microbes, which is crucial for developing strategies to enhance microbial robustness in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Ruthenium-catalyzed Intramolecular Metathesis

The synthesis of bridged and spiro azabicycles via ruthenium-catalyzed intramolecular metathesis of dienes showcases the application of azabicyclic compounds in organic synthesis. This method facilitates the formation of complex bicyclic skeletons, underscoring the utility of azabicyclic structures in the synthesis of natural and analog compounds (Kuznetsov & Bubnov, 2015).

Non-cancer Uses of Histone Deacetylase Inhibitors

Histone deacetylase inhibitors, including suberoylanilide hydroxamic acid, have shown potential in treating infectious diseases and beta-hemoglobinopathies. This demonstrates the broader therapeutic applications of carboxylic acid derivatives beyond their well-known anticancer properties (Rotili et al., 2009).

Organic Acid Vapours and Corrosion of Copper

Research on the effect of carboxylic acid vapors on the corrosion of copper materials in industrial environments offers insights into the interaction between organic compounds and metal surfaces. This knowledge is essential for designing better preservation strategies for metal artifacts and infrastructure (Bastidas & La Iglesia, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves the cyclization of a precursor compound followed by carboxylation and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "2-aminopropane", "ethyl acrylate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-aminopropane is reacted with ethyl acrylate in the presence of sodium hydroxide to form the precursor compound, 2-azabicyclo[3.1.0]hex-3-ene.", "Step 2: The precursor compound is cyclized by heating with hydrochloric acid in diethyl ether to form 2-azabicyclo[3.1.0]hexane.", "Step 3: Carboxylation of 2-azabicyclo[3.1.0]hexane is achieved by reacting with sodium hydroxide and carbon dioxide to form 2-azabicyclo[3.1.0]hexane-1-carboxylic acid.", "Step 4: The carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid in water." ] }

CAS No.

132806-41-8

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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